molecular formula C12H22N2O B2606795 1-butyl-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856087-22-3

1-butyl-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2606795
CAS No.: 1856087-22-3
M. Wt: 210.321
InChI Key: SGOZXMSMWSIDIU-UHFFFAOYSA-N
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Description

1-Butyl-5-(isobutoxymethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group and an isobutoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-(isobutoxymethyl)-1H-pyrazole typically involves the reaction of 1-butyl-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Butyl-5-(isobutoxymethyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

    1-Butyl-1H-pyrazole: Lacks the isobutoxymethyl group, making it less versatile in certain chemical reactions.

    1-Butyl-3-methyl-1H-pyrazole: Features a methyl group instead of an isobutoxymethyl group, leading to different chemical and biological properties.

    1-Butyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group, affecting its reactivity and applications.

Uniqueness: 1-Butyl-5-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of both butyl and isobutoxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butyl-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-5-8-14-12(6-7-13-14)10-15-9-11(2)3/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZXMSMWSIDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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